molecular formula C17H15ClN2O3 B5346120 3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5346120
M. Wt: 330.8 g/mol
InChI Key: RQAROXAVMZQUJX-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OX-M and is a member of the oxadiazole family of compounds.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. OX-M has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that OX-M can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, OX-M has been shown to possess anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its high potency. OX-M has been shown to be effective at very low concentrations, making it an ideal compound for use in assays and screening studies. However, one of the limitations of using OX-M in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions and dilutions for use in experiments.

Future Directions

There are several future directions for research on 3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of research is the development of more efficient and cost-effective synthesis methods for OX-M. Another area of research is the development of novel derivatives of OX-M with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of OX-M and to identify its molecular targets. Finally, studies are needed to evaluate the safety and efficacy of OX-M in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylphenol in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenoxyacetonitrile in the presence of triethylamine and copper(I) iodide to form the desired product. The overall yield of the synthesis method is approximately 60%.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of OX-M is in the field of medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. OX-M has also been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-5-3-4-6-14(11)22-10-16-19-17(20-23-16)13-9-12(18)7-8-15(13)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAROXAVMZQUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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